molecular formula C17H29ClOSiZn B14315552 chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane CAS No. 112303-91-0

chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane

Cat. No.: B14315552
CAS No.: 112303-91-0
M. Wt: 378.3 g/mol
InChI Key: UJWPKCCTMNHCMS-UHFFFAOYSA-M
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Description

Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane is a complex organozinc compound. It is known for its unique structure, which includes a zinc ion coordinated with a chlorozinc cation and a bulky organic ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane typically involves the reaction of zinc chloride with 2,6-ditert-butylphenol and trimethylsilyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The process requires careful control of temperature and reaction time to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorozinc group can be replaced by other nucleophiles.

    Oxidation and Reduction: The zinc center can undergo oxidation and reduction reactions, altering the oxidation state of the metal and affecting the overall reactivity of the compound.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles like alkoxides and amines, as well as oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organozinc derivatives, while oxidation reactions can produce zinc oxides or other oxidized species.

Scientific Research Applications

Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds, which are valuable intermediates in the synthesis of complex organic molecules.

    Biology: The compound’s reactivity with biological molecules makes it a potential tool for studying biochemical pathways and interactions.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based pharmaceuticals.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane involves the coordination of the zinc ion with various ligands, which can alter the electronic properties of the compound and facilitate different types of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    Zinc Chloride: A simpler zinc compound that lacks the bulky organic ligand but shares some reactivity characteristics.

    Trimethylsilyl Chloride: A reagent used in the synthesis of the compound, known for its role in protecting groups in organic synthesis.

    2,6-Ditert-butylphenol: The organic ligand in the compound, which can also form other organometallic complexes.

Uniqueness

Chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane is unique due to its combination of a zinc ion with a bulky organic ligand and a trimethylsilyl group. This structure imparts specific reactivity and stability characteristics that are not found in simpler zinc compounds .

Properties

CAS No.

112303-91-0

Molecular Formula

C17H29ClOSiZn

Molecular Weight

378.3 g/mol

IUPAC Name

chlorozinc(1+);(2,6-ditert-butylbenzene-4-id-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C17H29OSi.ClH.Zn/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)18-19(7,8)9;;/h11-12H,1-9H3;1H;/q-1;;+2/p-1

InChI Key

UJWPKCCTMNHCMS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)O[Si](C)(C)C.Cl[Zn+]

Origin of Product

United States

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